molecular formula C68H92N14O15S2 B013117 Cys(11)-Cys(15)-endothelin-1 (11-21) CAS No. 144602-02-8

Cys(11)-Cys(15)-endothelin-1 (11-21)

Katalognummer B013117
CAS-Nummer: 144602-02-8
Molekulargewicht: 1409.7 g/mol
InChI-Schlüssel: OETKRDJJNWJFOP-PFAVPODXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung


Cys(11)-Cys(15)-endothelin-1 (11-21) is a peptide fragment derived from the larger endothelin-1 (ET-1) molecule. ET-1 is a potent vasoconstrictor and plays a crucial role in regulating blood pressure, vascular tone, and cardiovascular homeostasis. The specific sequence Cys(11)-Cys(15) refers to the cysteine residues at positions 11 and 15 within this peptide fragment.



Synthesis Analysis


The synthesis of Cys(11)-Cys(15)-endothelin-1 (11-21) involves solid-phase peptide synthesis (SPPS) techniques. Researchers chemically assemble the peptide chain step by step, starting from the C-terminus and adding amino acids sequentially. Protecting groups are used to prevent unwanted side reactions during coupling. The disulfide bond between Cys(11) and Cys(15) is crucial for maintaining the peptide’s tertiary structure.



Molecular Structure Analysis


The molecular structure of Cys(11)-Cys(15)-endothelin-1 (11-21) consists of 11 amino acid residues: Cys(11), Cys(15), and nine other amino acids. The disulfide bond forms a loop, contributing to the peptide’s stability. The overall conformation influences its biological activity, receptor binding, and pharmacokinetics.



Chemical Reactions Analysis


Cys(11)-Cys(15)-endothelin-1 (11-21) can undergo various chemical reactions, including oxidation and reduction of the disulfide bond. These reactions impact its bioactivity and stability. Additionally, modifications (e.g., acetylation, amidation) may alter its properties.



Physical And Chemical Properties Analysis



  • Molecular Weight : Calculate the sum of the individual amino acid weights.

  • Solubility : Cys(11)-Cys(15)-endothelin-1 (11-21) is typically hydrophobic due to its aromatic and aliphatic amino acids.

  • pH Sensitivity : Its charge distribution changes with pH, affecting solubility and receptor binding.

  • Stability : Sensitive to proteolytic enzymes; stability can be improved through modifications.


Wissenschaftliche Forschungsanwendungen

  • Endothelin-1 and Cellular Mechanisms : Endothelin-1, which is closely related to Cys(11)-Cys(15)-endothelin-1 (11-21), stimulates the formation of inositol phosphates and actin stress-fiber formation in cells, indicating a significant role in cellular signaling pathways (Y. Kawanabe et al., 2002).

  • Role in Designing Agonists and Antagonists : The solution structure of ETB selective agonists like ET-1 (Cys(11)-Cys(15)-endothelin-1 (11-21)) is crucial in designing selective agonists and antagonists for endothelin receptors, impacting therapeutic approaches for various diseases (C. Hewage et al., 1998).

  • Influence on Vascular and Pulmonary Diseases : Endothelin-1, related to Cys(11)-Cys(15)-endothelin-1 (11-21), has been implicated in various lung disorders and vascular diseases, indicating its significance in both pulmonary and cardiovascular health (P. Teder, P. Noble, 2000).

  • Mediator in Blood Pressure and Vasospasm : Endothelin-1, which Cys(11)-Cys(15)-endothelin-1 (11-21) is associated with, is vital in maintaining blood pressure and generating vasospasm, showcasing its pivotal role in cardiovascular physiology (T. Masaki, 1993).

Safety And Hazards



  • Toxicity : Limited data on acute toxicity; caution during handling.

  • Allergenicity : Monitor for allergic reactions.

  • Biological Effects : Vasoconstriction may impact cardiovascular health.


Zukünftige Richtungen



  • Investigate receptor selectivity and downstream signaling pathways.

  • Explore modifications (e.g., PEGylation) for improved pharmacokinetics.

  • Assess therapeutic potential (e.g., hypertension, pulmonary diseases).


: NY Times
: Wikipedia
: Wikipedia
: MEL Magazine
: A Geek Outside


Eigenschaften

IUPAC Name

(3S)-3-[[(2S)-2-[[(2S)-2-[[(7S,13S,16R)-16-amino-7-benzyl-10-[(4-hydroxyphenyl)methyl]-6,9,12,15-tetraoxo-13-propan-2-yl-1,2-dithia-5,8,11,14-tetrazacycloheptadecane-4-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S,3S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C68H92N14O15S2/c1-9-37(7)56(66(94)78-52(68(96)97)27-41-30-71-46-19-15-14-18-44(41)46)82-67(95)57(38(8)10-2)81-63(91)51(29-54(84)85)76-59(87)47(24-35(3)4)73-62(90)50(28-42-31-70-34-72-42)75-64(92)53-33-99-98-32-45(69)58(86)80-55(36(5)6)65(93)77-49(26-40-20-22-43(83)23-21-40)60(88)74-48(61(89)79-53)25-39-16-12-11-13-17-39/h11-23,30-31,34-38,45,47-53,55-57,71,83H,9-10,24-29,32-33,69H2,1-8H3,(H,70,72)(H,73,90)(H,74,88)(H,75,92)(H,76,87)(H,77,93)(H,78,94)(H,79,89)(H,80,86)(H,81,91)(H,82,95)(H,84,85)(H,96,97)/t37-,38-,45-,47-,48-,49?,50-,51-,52-,53?,55-,56-,57-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OETKRDJJNWJFOP-PFAVPODXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC3=CN=CN3)NC(=O)C4CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4)CC5=CC=CC=C5)CC6=CC=C(C=C6)O)C(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3=CN=CN3)NC(=O)C4CSSC[C@@H](C(=O)N[C@H](C(=O)NC(C(=O)N[C@H](C(=O)N4)CC5=CC=CC=C5)CC6=CC=C(C=C6)O)C(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C68H92N14O15S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1409.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cys(11)-Cys(15)-endothelin-1 (11-21)

CAS RN

144602-02-8
Record name Cys(11)-cys(15)-endothelin-1 (11-21)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144602028
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cys(11)-Cys(15)-endothelin-1 (11-21)
Reactant of Route 2
Reactant of Route 2
Cys(11)-Cys(15)-endothelin-1 (11-21)
Reactant of Route 3
Reactant of Route 3
Cys(11)-Cys(15)-endothelin-1 (11-21)
Reactant of Route 4
Reactant of Route 4
Cys(11)-Cys(15)-endothelin-1 (11-21)
Reactant of Route 5
Reactant of Route 5
Cys(11)-Cys(15)-endothelin-1 (11-21)
Reactant of Route 6
Reactant of Route 6
Cys(11)-Cys(15)-endothelin-1 (11-21)

Citations

For This Compound
30
Citations
QD Wang, XS Li, J Pernow - European journal of pharmacology, 1994 - Elsevier
The coronary vasoconstrictor effect of endothelin-1 was characterized in the isolated rat heart by using the endothelin ET A receptor antagonist D-Asp-L-Pro-D-Val-L-Leu-D-Trp (BQ-123…
Number of citations: 38 www.sciencedirect.com
H Karaki, SA Sudjarwo, M Hori, K Sakata… - European journal of …, 1993 - Elsevier
In isolated rat aorta, endothelin-1 induced contractions at lower concentrations than endothelin-3. The contractile effects were augmented by removing the endothelium. In contrast, …
Number of citations: 65 www.sciencedirect.com
JGR Elferink, BM de Koster - Naunyn-Schmiedeberg's archives of …, 1996 - Springer
The effect of endothelin-2 (ET-2) on neutrophil migration and intracellular calcium was studied. Depending on the concentration, ET-2 enhanced or inhibited neutrophil migration. At low …
Number of citations: 23 link.springer.com
M Viswanathan, AM De Oliveira, O Jöhren… - Peptides, 1997 - Elsevier
Viswanathan, M., AM de Oliveira, O. JÖHren and JM Saavedra. Increased endothelin Et A receptor expression in rat carotid arteries after balloon injury. Peptides 18(2) 247–255, 1997.—…
Number of citations: 17 www.sciencedirect.com
M Kuwahara, M Kuwahara - European journal of pharmacology, 1998 - Elsevier
We investigated the endothelin production and endothelin receptor activity of pericardial mesothelial cells obtained from spontaneously hypertensive rats (SHR) and Wistar–Kyoto (WKY…
Number of citations: 15 www.sciencedirect.com
LJ Chisholm, PS Dovgan, DK Agrawal… - Journal of vascular …, 1996 - Elsevier
Purpose: The purpose of this study was to determine the transmembrane signaling pathway by which endothelin-1 (ET-1) enhances monocyte adherence to human umbilical vein …
Number of citations: 18 www.sciencedirect.com
Y Kitayama, N Yamanaka, E Okamoto, K Kusumoto… - Hepatology …, 1998 - Elsevier
We have previously demonstrated that a new endothelin ET A /ET B receptor antagonist, TAK-044, inhibits ischemia-reperfusion injury in canine normal livers. The present study was …
Number of citations: 1 www.sciencedirect.com
TD Warner, B Battistini, AM Doherty, R Corder - Biochemical pharmacology, 1994 - Elsevier
The endothelins were first isolated in 1988 [l], and it has become apparent that they are produced and active in almost all tissues. In vitro and in uiuo, the endothelins are potent …
Number of citations: 56 www.sciencedirect.com
H Higuchi, T Satoh - European journal of pharmacology, 1997 - Elsevier
Endothelin-1 (0.1, 1 and 10 nM) induced a significant increase in portal pressure and nitric oxide (NO) release in the isolated rat liver. The endothelin ET B receptor agonist, IRL 1620 (…
Number of citations: 53 www.sciencedirect.com
N Delpech, H Soustre, D Potreau - Journal of cardiovascular …, 1997 - journals.lww.com
Endothelin-1 (ET-1) was shown to exert direct cardiac effects by complex signaling pathways and to interact with neurotransmitter regulation of cardiac activity. The effect of ET-1 was …
Number of citations: 28 journals.lww.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.